1-(isochroman-3-yl)-N-methylmethanamine hydrochloride
Overview
Description
1-(Isochroman-3-yl)-N-methylmethanamine hydrochloride is a synthetic compound that belongs to the class of isochroman derivatives. Isochroman derivatives are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of an isochroman ring system, which consists of a benzene ring fused with a heterocyclic ring containing an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(isochroman-3-yl)-N-methylmethanamine hydrochloride typically involves the following steps:
Formation of Isochroman Ring: The isochroman ring can be synthesized through the Lewis acid-catalyzed rearrangement of methyl 4,5-trans-4-aryldioxolan-5-ylacetates.
Introduction of N-Methylmethanamine Group: The isochroman ring is then functionalized with an N-methylmethanamine group through nucleophilic substitution reactions. Common reagents used in this step include methylamine and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Isochroman-3-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isochroman ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkylating agents, halogenating agents, and nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted isochroman derivatives.
Scientific Research Applications
1-(Isochroman-3-yl)-N-methylmethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(isochroman-3-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Isochroman-3-ylacetates: These compounds share the isochroman ring system and are used in similar synthetic and biological applications.
Isochromane-γ-lactones: Another class of isochroman derivatives with potential therapeutic applications.
Isochroman-3-ylmethyl derivatives: Compounds with similar structural features and biological activities.
Uniqueness
1-(Isochroman-3-yl)-N-methylmethanamine hydrochloride is unique due to its specific functional groups and the resulting biological activities. Its combination of the isochroman ring system with an N-methylmethanamine group provides distinct chemical and biological properties that differentiate it from other isochroman derivatives.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-3-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-7-11-6-9-4-2-3-5-10(9)8-13-11;/h2-5,11-12H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCBDIKDMATQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC=CC=C2CO1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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